5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require a controlled temperature to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.
Chemical Biology: The compound is employed in the study of protein-ligand interactions and enzyme inhibition.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Pharmaceutical Industry: The compound is a valuable intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-7-azaindole
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural feature makes it a versatile building block for the synthesis of diverse bioactive molecules, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-4-1-5-6(9)3-11-7(5)10-2-4;/h1-3H,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMOUGLZJHWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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